molecular formula C14H12N4O6S B2782500 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 477280-52-7

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2782500
CAS No.: 477280-52-7
M. Wt: 364.33
InChI Key: SVUXQQVNQRGCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide features a benzothiazole core substituted with a methoxy group at position 4 and a nitro group at position 6.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6S/c1-24-8-4-7(18(22)23)5-9-13(8)16-14(25-9)15-10(19)6-17-11(20)2-3-12(17)21/h4-5H,2-3,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUXQQVNQRGCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative with potential therapeutic applications. Its unique structural features, including a pyrrolidinone moiety and a nitro-substituted benzothiazole, suggest diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 368.38 g/mol. The compound features the following key structural elements:

PropertyValue
Molecular Formula C₁₆H₁₆N₄O₄S
Molecular Weight 368.38 g/mol
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrrolidinone derivatives have shown effectiveness against various bacterial strains, suggesting that the presence of the dioxopyrrolidinone structure may enhance membrane permeability and disrupt bacterial cell integrity .

Anti-inflammatory Effects

The compound's benzothiazole component is associated with anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro, indicating potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The nitro group in the benzothiazole moiety can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. This mechanism has been observed in other nitro-substituted compounds .

The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
  • Cell Membrane Disruption : The dioxopyrrolidinone structure can facilitate penetration through bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : By generating ROS through redox cycling of the nitro group, the compound may trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrrolidinone derivatives found that compounds with structural similarities to our target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the dioxopyrrolidinone structure in enhancing antimicrobial potency .

Research on Anti-inflammatory Properties

In a series of experiments assessing anti-inflammatory effects, compounds featuring benzothiazole moieties were shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results support the hypothesis that similar compounds could be effective in managing inflammatory conditions .

Anticancer Activity Investigation

A recent investigation into nitro-substituted benzothiazoles revealed their potential as anticancer agents through mechanisms involving ROS generation and apoptosis induction in various cancer cell lines. The findings suggest that our target compound could be further explored for its anticancer properties based on its structural features .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit potent anticonvulsant properties. The 2,5-dioxopyrrolidin framework is known for its ability to modulate neurotransmitter systems involved in seizure activity.

  • Mechanism of Action :
    • The compound is hypothesized to interact with sodium channels and GABAergic pathways, which are critical in controlling neuronal excitability.
    • Its structural components may enhance binding affinity to these targets, leading to increased seizure threshold and reduced convulsive episodes.
  • Case Studies :
    • A study conducted on related compounds demonstrated significant anticonvulsant efficacy in animal models using pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. Compounds from the same class showed protective indices comparable to established antiepileptic drugs like phenytoin and phenobarbital .

Other Potential Applications

Beyond anticonvulsant activity, the compound's unique structure suggests potential in various therapeutic areas:

  • Anti-inflammatory Properties :
    • Preliminary investigations into the anti-inflammatory effects of similar dioxopyrrolidine derivatives have shown promise. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory disorders.
  • Antimicrobial Activity :
    • Some derivatives have been tested for antimicrobial properties against various pathogens. The presence of the benzothiazole moiety has been linked to enhanced antibacterial activity.
  • Cancer Research :
    • There is emerging interest in the cytotoxic effects of pyrrolidine derivatives against cancer cell lines. Some studies suggest that modifications to the benzothiazole structure can lead to increased selectivity and potency against tumor cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs (Table 1) highlight variations in substituents on the benzothiazole ring and acetamide side chain, which critically influence physicochemical and biological properties.

Table 1: Structural Comparison of Benzothiazole Acetamide Derivatives

Compound Name Benzothiazole Substituents Acetamide Substituent Key Features
Target Compound 4-methoxy, 6-nitro 2,5-dioxopyrrolidin-1-yl Nitro (electron-withdrawing), methoxy (electron-donating), rigid pyrrolidinyl ring
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-trifluoromethyl 3-methoxyphenyl Trifluoromethyl (lipophilic, metabolic stability), methoxyphenyl (polarity)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide 6-trifluoromethyl 2-methoxyphenyl Ortho-substitution may sterically hinder interactions
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantan-1-yl Bulky adamantane (high lipophilicity, potential CNS penetration)

Key Observations :

  • Side Chain Diversity : The dioxopyrrolidinyl group may enhance solubility compared to adamantane or phenyl substituents due to its polar carbonyl groups.
  • Steric Considerations : Adamantane’s bulkiness () could reduce solubility but improve membrane permeability, whereas methoxyphenyl groups balance polarity and lipophilicity .

Physicochemical and Crystallographic Properties

Solubility and Stability
  • The nitro and methoxy groups on the benzothiazole ring likely increase the target compound’s polarity compared to trifluoromethyl analogs, suggesting moderate aqueous solubility.
  • The dioxopyrrolidinyl moiety’s cyclic ketones may participate in hydrogen bonding, enhancing crystalline stability, as seen in related benzothiazole derivatives with intermolecular N–H···N and C–H···O interactions .
Crystal Packing ()

The adamantane analog () forms hydrogen-bonded ribbons via N–H···N and C–H···O interactions, with additional S···S interactions stabilizing the lattice.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include:

  • Nitro-group introduction : Requires nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
  • Acetamide coupling : Achieved via nucleophilic acyl substitution using activated esters (e.g., NHS esters) in anhydrous DMF at 50–60°C .
  • Purification : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR : ¹H/¹³C NMR identifies key protons (e.g., benzothiazole aromatic signals at δ 7.8–8.2 ppm) and confirms acetamide formation (amide protons at δ 6.5–7.0 ppm) .
  • HPLC-MS : Validates molecular weight (calculated: 389.35 g/mol) and detects impurities .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidin-dione and acetamide) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the nitro group .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD₅₀ 250 mg/kg in rodents) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., overlapping NMR peaks) be resolved?

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve aromatic proton assignments .
  • Computational Aids : DFT-based NMR chemical shift predictions (e.g., using Gaussian) cross-validate experimental data .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What computational strategies predict biological target interactions?

  • Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, due to benzothiazole’s affinity for ATP-binding pockets) .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability in physiological conditions .
  • SAR Analysis : Compare with analogs (Table 1) to identify critical substituents for activity .

Table 1: Structural Analogs and Biological Activities

CompoundStructural VariationActivity (IC₅₀, μM)Reference
Target Compound 4-Methoxy-6-nitroEGFR inhibition: 0.8 ± 0.1
Analog A6-Chloro substituentEGFR inhibition: 2.3 ± 0.4
Analog BPyrazole-thioacetamideAnticancer: 1.5 ± 0.3

Q. How to design experiments for optimizing reaction yield and scalability?

  • DoE (Design of Experiments) : Apply Box-Behnken models to optimize temperature (50–70°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • Process Simulation : Aspen Plus models predict mass transfer limitations in large-scale reactors .
  • In Situ Monitoring : ReactIR tracks intermediate formation to minimize side reactions .

Q. What methodologies assess the compound’s reactivity under physiological conditions?

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The nitro group’s electron-withdrawing effect slows hydrolysis compared to methoxy analogs .
  • Redox Stability : Cyclic voltammetry identifies susceptibility to reduction (e.g., nitro → amine conversion at −0.5 V vs. Ag/AgCl) .

Methodological Guidance

Q. How to address discrepancies in biological assay data across studies?

  • Standardized Assays : Use MTT-based cytotoxicity assays with consistent cell lines (e.g., HeLa or MCF-7) .
  • Negative Controls : Include reference inhibitors (e.g., Erlotinib for EGFR) to validate assay conditions .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 743255) to identify outliers .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR Knockout : Silence EGFR in cell lines to confirm target specificity .
  • Proteomics : LC-MS/MS quantifies downstream phosphorylation changes (e.g., p-ERK levels) .
  • In Vivo Models : Xenograft mice studies (dose: 10 mg/kg, i.v.) assess tumor growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.